Cas no 2137869-67-9 (6-Oxa-7-azaspiro[3.4]oct-7-en-5-one, 8-amino-)
![6-Oxa-7-azaspiro[3.4]oct-7-en-5-one, 8-amino- structure](https://www.kuujia.com/scimg/cas/2137869-67-9x500.png)
6-Oxa-7-azaspiro[3.4]oct-7-en-5-one, 8-amino- Chemical and Physical Properties
Names and Identifiers
-
- 6-Oxa-7-azaspiro[3.4]oct-7-en-5-one, 8-amino-
-
- Inchi: 1S/C6H8N2O2/c7-4-6(2-1-3-6)5(9)10-8-4/h1-3H2,(H2,7,8)
- InChI Key: TXWUZLHWIYJYGG-UHFFFAOYSA-N
- SMILES: C1C2(C(N)=NOC2=O)CC1
6-Oxa-7-azaspiro[3.4]oct-7-en-5-one, 8-amino- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-380759-1.0g |
8-amino-6-oxa-7-azaspiro[3.4]oct-7-en-5-one |
2137869-67-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-380759-2.5g |
8-amino-6-oxa-7-azaspiro[3.4]oct-7-en-5-one |
2137869-67-9 | 2.5g |
$1650.0 | 2023-03-02 | ||
Enamine | EN300-380759-0.5g |
8-amino-6-oxa-7-azaspiro[3.4]oct-7-en-5-one |
2137869-67-9 | 0.5g |
$809.0 | 2023-03-02 | ||
Enamine | EN300-380759-0.05g |
8-amino-6-oxa-7-azaspiro[3.4]oct-7-en-5-one |
2137869-67-9 | 0.05g |
$707.0 | 2023-03-02 | ||
Enamine | EN300-380759-0.1g |
8-amino-6-oxa-7-azaspiro[3.4]oct-7-en-5-one |
2137869-67-9 | 0.1g |
$741.0 | 2023-03-02 | ||
Enamine | EN300-380759-0.25g |
8-amino-6-oxa-7-azaspiro[3.4]oct-7-en-5-one |
2137869-67-9 | 0.25g |
$774.0 | 2023-03-02 | ||
Enamine | EN300-380759-5.0g |
8-amino-6-oxa-7-azaspiro[3.4]oct-7-en-5-one |
2137869-67-9 | 5.0g |
$2443.0 | 2023-03-02 | ||
Enamine | EN300-380759-10.0g |
8-amino-6-oxa-7-azaspiro[3.4]oct-7-en-5-one |
2137869-67-9 | 10.0g |
$3622.0 | 2023-03-02 |
6-Oxa-7-azaspiro[3.4]oct-7-en-5-one, 8-amino- Related Literature
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
3. Carboxylate complexation by 1,1′-(1,2-phenylene)bis(3-phenylurea) in solution and the solid state†Simon J. Brooks,Philip A. Gale,Mark E. Light Chem. Commun., 2005, 4696-4698
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
Additional information on 6-Oxa-7-azaspiro[3.4]oct-7-en-5-one, 8-amino-
Recent Advances in the Study of 6-Oxa-7-azaspiro[3.4]oct-7-en-5-one, 8-amino- (CAS: 2137869-67-9)
The compound 6-Oxa-7-azaspiro[3.4]oct-7-en-5-one, 8-amino- (CAS: 2137869-67-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique spirocyclic structure and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a scaffold for drug development.
Recent studies have highlighted the synthetic versatility of 6-Oxa-7-azaspiro[3.4]oct-7-en-5-one, 8-amino-, with novel methodologies enabling efficient and scalable production. A 2023 publication in the Journal of Medicinal Chemistry demonstrated a one-pot synthesis approach that significantly improves yield and purity, addressing previous challenges in large-scale production. The compound's spirocyclic framework has been identified as a promising scaffold for the development of kinase inhibitors, particularly targeting cancer-related pathways.
Biological evaluations have revealed intriguing pharmacological properties. In vitro studies show moderate inhibitory activity against several protein kinases, with particular promise in disrupting aberrant signaling pathways in non-small cell lung cancer cells. The 8-amino group appears crucial for target engagement, as demonstrated by structure-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters earlier this year.
The compound's potential extends beyond oncology. Preliminary research indicates possible applications in neurological disorders, with the spirocyclic structure showing blood-brain barrier penetration in animal models. This has sparked interest in developing derivatives for neurodegenerative disease targets, though further optimization is needed to improve selectivity and reduce off-target effects.
Current challenges in the development of 6-Oxa-7-azaspiro[3.4]oct-7-en-5-one, 8-amino- derivatives include improving metabolic stability and addressing solubility issues. Recent computational studies using molecular dynamics simulations have provided insights into the compound's binding modes, offering guidance for future structural modifications. Several pharmaceutical companies have included this scaffold in their fragment-based drug discovery programs, suggesting growing industry interest.
Looking forward, researchers anticipate that continued exploration of this spirocyclic system will yield novel therapeutic candidates, particularly in areas requiring targeted protein degradation or allosteric modulation. The compound's unique three-dimensional structure offers distinct advantages over flat aromatic systems commonly used in medicinal chemistry, potentially leading to improved drug properties and novel mechanisms of action.
2137869-67-9 (6-Oxa-7-azaspiro[3.4]oct-7-en-5-one, 8-amino-) Related Products
- 1860780-82-0(6-{3-azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde)
- 2097923-48-1(6-methoxy-N-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}-1H-indole-2-carboxamide)
- 387824-63-7(4-Chloro-3-(trifluoromethyl)pyridine)
- 2507994-61-6(Phenylethanolamine A-d)
- 1006352-95-9(N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylaniline)
- 54549-27-8(D-Glucopyranoside,hexadecyl)
- 2248339-40-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methylbut-3-enoate)
- 1020039-89-7(1-(4-propylphenyl)butane-1,3-dione)
- 2639442-41-2(1-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)-1H-1,2,4-triazole-3-carboxylic acid)
- 2228368-94-1(2-(1-benzofuran-5-yl)-3,3-difluoropropan-1-amine)




